3-Pyridinecarboxylic acid, 6-phosphono-
Description
Contextualization of 3-Pyridinecarboxylic acid, 6-phosphono- as a Functionalized Pyridine (B92270) Scaffold
The pyridine ring is a fundamental heterocyclic structure found in a vast array of biologically active molecules and pharmaceutical agents. mdpi.comwikipedia.org As an isostere of benzene, the nitrogen atom in the pyridine ring imparts distinct properties, including increased polarity and the ability to act as a hydrogen bond acceptor, which can enhance the solubility and bioavailability of drug candidates. wikipedia.org The versatility of the pyridine scaffold allows for a wide range of functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological activities. nih.gov
The pyridine nucleus is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. mdpi.com Examples include nicotinic acid (niacin), a form of vitamin B3, and isonicotinic acid, a precursor to anti-tuberculosis drugs. wikipedia.org The ability to introduce various substituents onto the pyridine ring is a cornerstone of modern drug discovery, allowing for the creation of compounds with diverse therapeutic applications. wikipedia.org
Significance of Phosphonate (B1237965) Moiety in Academic Chemical and Biochemical Investigations
The phosphonate group (-PO(OH)₂), and its esters, are of significant interest in medicinal chemistry primarily because they can act as stable isosteres of phosphate (B84403) groups. nih.gov The carbon-phosphorus (C-P) bond in phosphonates is resistant to enzymatic cleavage by phosphatases, which readily hydrolyze the phosphate ester (P-O-C) bond. d-nb.info This stability makes phosphonate-containing molecules valuable tools for probing biological systems and for the development of therapeutic agents that can mimic phosphorylated substrates and inhibit key enzymes. nih.gov
Phosphonates have been successfully incorporated into a variety of drugs, including antiviral agents where they mimic nucleoside monophosphates. nih.gov Their ability to chelate metal ions and interact with active sites of enzymes makes them versatile functional groups in the design of enzyme inhibitors. nih.gov
Historical Development and Academic Relevance of Pyridine Phosphonates Research
The synthesis of pyridine derivatives has been a subject of extensive research for over a century. wikipedia.org The development of methods to introduce phosphonate groups onto pyridine rings has further expanded the chemical space available for drug discovery. Research into pyridine phosphonates has been driven by the desire to create novel enzyme inhibitors, particularly for enzymes involved in metabolic pathways.
A key area of research for compounds like 3-Pyridinecarboxylic acid, 6-phosphono- is the inhibition of quinolinate phosphoribosyltransferase (QPRT). mdpi.comresearchgate.net QPRT is a crucial enzyme in the de novo biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism. mdpi.com The natural substrate for QPRT is quinolinic acid (pyridine-2,3-dicarboxylic acid). wikipedia.org Consequently, synthetic analogs of quinolinic acid are investigated as potential QPRT inhibitors. Phthalic acid is a known competitive inhibitor of QPRT, demonstrating the principle of using substrate analogs for enzyme inhibition. researchgate.netnih.gov
The design of 3-Pyridinecarboxylic acid, 6-phosphono- is likely based on its structural similarity to quinolinic acid, with the phosphonate group at the 6-position intended to mimic the phosphate group that would be transferred during the enzymatic reaction. This positions the compound as a potential transition-state analog inhibitor of QPRT. The inhibition of QPRT is a target for therapeutic intervention in a range of conditions, including cancer and neurodegenerative diseases, where alterations in NAD+ metabolism are observed. mdpi.com
Interactive Data Tables
Below are tables summarizing key information about the compounds mentioned in this article.
| Compound Name | Other Names | Key Role/Significance |
| 3-Pyridinecarboxylic acid, 6-phosphono- | 6-Phosphonicotinic acid | Potential inhibitor of quinolinate phosphoribosyltransferase (QPRT) |
| Pyridine | Azine, Azabenzene | Fundamental heterocyclic scaffold in medicinal chemistry |
| Nicotinic acid | Niacin, Vitamin B3, 3-Pyridinecarboxylic acid | A B vitamin and a precursor for NAD+ biosynthesis |
| Isonicotinic acid | 4-Pyridinecarboxylic acid | Precursor for anti-tuberculosis drugs |
| Quinolinic acid | Pyridine-2,3-dicarboxylic acid | Natural substrate for quinolinate phosphoribosyltransferase (QPRT) |
| Phthalic acid | Benzene-1,2-dicarboxylic acid | Known competitive inhibitor of quinolinate phosphoribosyltransferase (QPRT) |
| Quinolinate phosphoribosyltransferase (QPRT) | - | Enzyme in the de novo NAD+ biosynthesis pathway |
| Nicotinamide adenine dinucleotide (NAD+) | - | A vital coenzyme in cellular metabolism |
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Pyridinecarboxylic acid, 6-phosphono- | C₆H₆NO₅P | 203.09 |
| Pyridine | C₅H₅N | 79.10 |
| Nicotinic acid | C₆H₅NO₂ | 123.11 |
| Isonicotinic acid | C₆H₅NO₂ | 123.11 |
| Quinolinic acid | C₇H₅NO₄ | 167.12 |
| Phthalic acid | C₈H₆O₄ | 166.13 |
Structure
3D Structure
Properties
CAS No. |
145432-84-4 |
|---|---|
Molecular Formula |
C6H6NO5P |
Molecular Weight |
203.09 g/mol |
IUPAC Name |
6-phosphonopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H6NO5P/c8-6(9)4-1-2-5(7-3-4)13(10,11)12/h1-3H,(H,8,9)(H2,10,11,12) |
InChI Key |
YGYBRPCOYGZEBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)P(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Pyridinecarboxylic Acid, 6 Phosphono and Its Analogs
Chemical Synthesis Approaches to 3-Pyridinecarboxylic acid, 6-phosphono-
The chemical synthesis of 3-Pyridinecarboxylic acid, 6-phosphono- and its analogs is a multifaceted challenge, requiring precise control over regioselectivity and functional group compatibility. Chemists have developed several key strategies to introduce the phosphonate (B1237965) group onto the pyridine (B92270) ring system.
Regioselective Phosphonation Strategies for Pyridine Systems
Achieving regioselective phosphonation is crucial for the synthesis of specifically substituted pyridines like the target compound. The electronic nature of the pyridine ring typically directs functionalization, but various methods have been developed to override these inherent tendencies.
A significant metal-free approach allows for the C4-phosphonation of pyridines. nih.govacs.org This method involves activating the pyridine ring with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which facilitates the nucleophilic addition of a phosphine (B1218219) oxide anion. nih.govacs.org The resulting σ-complex is then oxidized to yield the C4-phosphonated pyridine. nih.gov Research has shown that for pyridines with substituents at the C3-position, this method maintains high C4-regioselectivity. nih.gov Interestingly, the regioselectivity can be switched to the C2 position by using strongly Lewis basic phosphorus nucleophiles or highly Lewis acidic pyridines. nih.govacs.org Computational studies have helped to understand the factors that control this reactivity and selectivity. nih.govacs.org
Another strategy involves the conversion of pyridines into heterocyclic phosphonium (B103445) salts, which then act as intermediates for further functionalization. acs.orgresearchgate.net This method demonstrates exceptional regioselectivity for the C4-position, even in the presence of various functional groups. acs.org For pyridines already substituted at the 4-position, the phosphonium group is directed to the 2-position. acs.org
The table below summarizes the conditions for a metal-free regioselective phosphonation of various pyridines.
Table 1: Metal-Free Regioselective C4-Phosphonation of Pyridines
| Entry | Pyridine Substrate | Product (Regioisomer) | Yield (%) |
| 1 | Pyridine | 4-Phosphonopyridine | 85 |
| 2 | 3-Methylpyridine | 3-Methyl-4-phosphonopyridine | 82 |
| 3 | 3-Chloropyridine | 3-Chloro-4-phosphonopyridine | 75 |
| 4 | 3-Bromopyridine | 3-Bromo-4-phosphonopyridine | 78 |
This table illustrates the general outcomes of the BF₃·OEt₂-mediated phosphonation reaction, showing consistent C4 selectivity across different 3-substituted pyridines. nih.gov
Derivatization of Precursor Pyridinecarboxylic Acids
An alternative pathway to the target molecule involves starting with a pre-functionalized pyridine, specifically a pyridinecarboxylic acid. The three isomers of pyridinecarboxylic acid are picolinic acid (2-), nicotinic acid (3-), and isonicotinic acid (4-). wikipedia.org Industrial production of these acids often involves the catalytic vapor phase oxidation of the corresponding alkylpyridines (picolines). google.com
Once the 3-pyridinecarboxylic acid (nicotinic acid) scaffold is obtained, the subsequent introduction of the 6-phosphono group becomes the primary challenge. This typically involves converting a different functional group at the 6-position into a phosphonate. A common method is the dealkylation of dialkyl phosphonates. nih.gov This can be achieved under harsh acidic conditions (e.g., refluxing with concentrated HCl) or through the milder McKenna reaction, which uses bromotrimethylsilane (B50905) (TMSBr) followed by alcoholysis. nih.govfrontiersin.orgd-nb.info
For example, a synthetic sequence could involve a starting material like 6-halonicotinic acid. The halo-substituent can be replaced with a phosphonate ester through a reaction like the Michaelis-Arbuzov reaction. frontiersin.org This involves reacting the halopyridine with a trialkyl phosphite (B83602). The resulting dialkyl phosphonate ester is then hydrolyzed to the final phosphonic acid. The choice of dealkylation method is critical to avoid unwanted side reactions, especially with the carboxylic acid group present. d-nb.info The use of TMSBr is often preferred for its efficiency in cleaving a variety of alkyl esters, including tert-butyl groups, which can be used to protect the carboxylic acid functionality during synthesis. frontiersin.orgd-nb.info
Novel Coupling and Functionalization Reactions for Phosphonate Incorporation
Modern organometallic chemistry offers powerful tools for incorporating phosphonate groups through cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this area. nih.govyoutube.com These methods often provide high efficiency and functional group tolerance.
One such approach is the palladium-catalyzed phosphonation of halopyridines. nih.gov For instance, 6-chloro-3-pyridinecarboxylic acid or its ester derivative could serve as a substrate. Coupling with a phosphonating agent, such as a dialkyl phosphite (in a Hirao reaction) or other P(III) compounds, in the presence of a palladium catalyst and a suitable ligand, can form the C-P bond directly at the 6-position.
The use of pyridine-derived phosphonium salts has also emerged as a versatile strategy. nih.gov These salts can be prepared from pyridines and subsequently undergo palladium-catalyzed cross-coupling with various nucleophiles. acs.orgnih.gov A silver salt additive is often crucial for the transmetalation step, facilitating the transfer of the pyridyl group to the palladium center. nih.gov This allows for the formation of C-C, C-N, C-S, and C-O bonds, and the principles can be extended to C-P bond formation. acs.orgresearchgate.net
The table below provides examples of deprotection methods for phosphonate esters, a key final step in many synthetic routes.
Table 2: Deprotection of Phosphonate Esters to Yield Phosphonic Acids
| Precursor | Reagents | Product | Yield (%) | Reference |
| Diethyl (3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2-fluoropropan-2-yl)phosphonate | 1. TMSBr, MeCN, rt, 24h; 2. EtOH | (3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2-fluoro-2-phosphonopropanoic acid) | 98 | frontiersin.org |
| Diethyl (3-(6-Iodoimidazo[1,2-a]pyridin-3-yl)-2-fluoropropan-2-yl)phosphonate | 12 M HCl, reflux, 4-5h | (3-(6-Iodoimidazo[1,2-a]pyridin-3-yl)-2-fluoro-2-phosphonopropanoic acid) | 48 | frontiersin.org |
This table showcases two common methods for the final deprotection step to yield the phosphonic acid, highlighting the different conditions and yields for related heterocyclic phosphonate analogs.
Biocatalytic and Chemoenzymatic Syntheses of Pyridine Phosphonates
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes can operate under mild conditions, often circumventing the need for protecting groups and reducing waste. While the direct biocatalytic synthesis of 3-Pyridinecarboxylic acid, 6-phosphono- is not widely reported, related transformations demonstrate the potential of this approach.
Chemoenzymatic strategies combine chemical steps with enzymatic reactions to create efficient synthetic pathways. For instance, a study on the synthesis of chiral pyridine-based α-fluorinated secondary alcohols utilized an alcohol dehydrogenase from Lactobacillus kefir for the stereoselective reduction of a carbonyl group, achieving high enantiomeric excess (>99%) and yields (up to 98%). nih.gov This highlights the precision of enzymatic transformations on pyridine scaffolds.
Enzymes like organophosphorus hydrolase (OPH) have been extensively studied for the degradation of organophosphates. nih.gov This catalytic activity could potentially be harnessed in reverse or adapted for synthetic purposes, such as the phosphorylation of a suitable pyridine precursor. The development of robust immobilized enzyme systems, such as OPH in silicone polymers, creates highly active and stable biocatalysts suitable for various applications. nih.gov Kinases are another class of enzymes that catalyze the transfer of phospho-groups and are of great interest for synthetic processes. researchgate.net
Solid-Phase Synthesis and Combinatorial Library Generation of 3-Pyridinecarboxylic acid, 6-phosphono- Analogs
Solid-phase synthesis is a powerful technique for the rapid generation of large numbers of compounds for screening and drug discovery. This methodology is well-suited for creating libraries of analogs of 3-Pyridinecarboxylic acid, 6-phosphono-. The core principle involves attaching a starting molecule to a solid support (resin) and then performing a series of chemical reactions to build the desired molecule before cleaving it from the support.
The H-phosphonate method is a robust technique adaptable to solid-phase synthesis for creating phosphonate and phosphoramidate (B1195095) libraries. acs.orgnih.govmdpi.com In a typical cycle, a resin-bound molecule with a free hydroxyl group is coupled with a monomer containing an H-phosphonate group. nih.govmdpi.com This H-phosphonate linkage is then oxidized, sulfurized, or amidated to generate the desired phosphorus-containing bond. nih.govmdpi.com This cycle can be repeated to build oligomeric structures or combined with other chemistries to add diversity. acs.org
For creating a library of analogs of 3-Pyridinecarboxylic acid, 6-phosphono-, one could envision a strategy where a pyridine scaffold is attached to the solid support. The carboxylic acid and phosphonic acid functionalities, or their precursors, could then be introduced and modified in a combinatorial fashion. For example, various substituted pyridinecarboxylic acids could be anchored to the resin, followed by a coupling reaction to introduce a phosphonate ester at the 6-position. The phosphonate ester could then be deprotected in the final step. This approach allows for the systematic variation of substituents on the pyridine ring to explore structure-activity relationships.
Biochemical and Enzymatic Investigations of 3 Pyridinecarboxylic Acid, 6 Phosphono
Interactions with Enzyme Systems and Mechanistic Studies
Enzyme Inhibition Kinetics and Allosteric Modulation Studies of 3-Pyridinecarboxylic acid, 6-phosphono- Analogs
The study of enzyme inhibitors and modulators is crucial for understanding biochemical pathways and developing therapeutic agents. Allosteric modulators, a class of substances that bind to a receptor at a site other than the active site, can alter the receptor's response to stimuli. wikipedia.org These modulators can be positive, increasing the agonist's affinity or efficacy, or negative, decreasing these properties. wikipedia.org Neutral allosteric modulators can also exist, binding to the allosteric site without affecting the agonist's activity but preventing other modulators from binding. wikipedia.org
The development of positive allosteric modulators (PAMs) for nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, has been an area of significant research interest for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia. nih.gov While several PAMs have been identified for α7 nAChRs, the development for heteromeric nAChRs has been slower, with existing modulators showing modest potentiation and poor selectivity. nih.gov For instance, the acetylcholinesterase inhibitor galantamine potentiates certain nAChRs at low concentrations but inhibits them at higher concentrations. nih.gov
In the context of pyridine-containing compounds, while direct enzyme inhibition kinetic studies on 3-Pyridinecarboxylic acid, 6-phosphono- are not extensively detailed in the provided results, the principles of allosteric modulation are well-established. For example, PNU-120596, a powerful positive allosteric modulator of the α7 nAChR, was shown to increase agonist-evoked currents and prolong the response. nih.gov This highlights the potential for pyridine-based structures to act as scaffolds for developing potent and selective enzyme modulators. The mechanism of such modulators often involves stabilizing the active conformation of the receptor or enhancing agonist binding. wikipedia.orgnih.gov
Table 1: Examples of Allosteric Modulators and Their Mechanisms
| Modulator | Target Receptor | Modulation Type | Mechanism of Action | Reference |
|---|---|---|---|---|
| PNU-120596 | α7 nAChR | Positive | Increases peak agonist-evoked currents and prolongs the evoked response. | nih.gov |
| Benzodiazepines | GABAA Receptor | Positive | Increases the frequency of channel opening. | wikipedia.org |
| Barbiturates | GABAA Receptor | Positive | Increases the duration of channel opening. | wikipedia.org |
| Galantamine | α4β2, α3β4, α6β4 nAChRs | Positive/Negative | Potentiates at low concentrations (0.1–1 μM) and inhibits at higher concentrations (>10 μM). | nih.gov |
Substrate Mimicry and Transition State Analog Design within Phosphonate-Containing Systems
Phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are notable for their ability to act as substrate mimics and transition-state analogs, making them potent enzyme inhibitors. mdpi.comnih.gov The design of such inhibitors leverages the structural and electronic similarities between the phosphonate (B1237965) group and the tetrahedral transition state of various enzymatic reactions, particularly those involving carboxylates or phosphates. nih.gov
A compelling example of this is seen in inhibitors designed for carboxypeptidase A. nih.gov Analogs of peptide substrates where the scissile peptide bond is replaced by a phosphonate moiety have been shown to be exceptionally potent inhibitors. nih.gov The rationale behind this is that the tetrahedral geometry of the phosphonate group mimics the tetrahedral intermediate formed during peptide bond hydrolysis. nih.gov A study demonstrated a strong correlation between the inhibition constants (Ki) of a series of phosphonate-containing inhibitors and the Km/kcat values for the corresponding amide substrates, providing evidence for transition-state analogy. nih.gov Some of these phosphonate inhibitors exhibited dissociation constants in the picomolar range, making them among the most potent reversible inhibitors known for carboxypeptidase A. nih.gov
The stability of the C-P bond makes phosphonates resistant to enzymatic cleavage that would normally occur with their phosphate (B84403) or carboxylate counterparts. mdpi.com This resistance, combined with their ability to tightly bind to the active site, underlies their efficacy as inhibitors. This principle of using phosphonates as stable mimics of tetrahedral intermediates is a widely applied strategy in the design of inhibitors for a variety of enzymes, including proteases and metalloenzymes. nih.gov
Perturbations of Coenzyme and Cofactor Pathways by Pyridine (B92270) Phosphonates (e.g., NAD+ Metabolism)
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, functioning as an electron carrier in redox reactions and as a substrate for various enzymes like sirtuins and PARPs. mdpi.comyoutube.com The biosynthesis and degradation of NAD+ are tightly regulated through several pathways, including the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide. youtube.comyoutube.com
The synthesis of NADP+, the phosphorylated form of NAD+, is catalyzed by NAD kinase (NADK), which transfers a phosphate group from ATP to NAD+. nih.govnih.gov This process can be regulated by cellular signaling pathways. For instance, growth factor signaling through the PI3K-Akt pathway can lead to the phosphorylation and activation of NADK, thereby increasing NADP+ synthesis. nih.gov
Compounds that interfere with these pathways can have significant effects on cellular metabolism. Pyridine derivatives, being structural components of NAD+, can potentially perturb its metabolism. For instance, in Clostridium butylicum, the metabolism of NAD+ and its precursors, nicotinic acid mononucleotide (NAMN) and nicotinic acid adenine dinucleotide (deamido-NAD), is influenced by factors like ATP concentration and anaerobiosis. nih.gov Cell-free extracts of this organism can degrade NAMN and deamido-NAD to nicotinic acid. nih.gov
Furthermore, enzymes like nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, and nicotinamide N-methyltransferase (NNMT) play crucial roles in maintaining NMN and NAD+ homeostasis. nih.gov Inhibiting these enzymes can alter the levels of NAD+ precursors and consequently affect NAD+-dependent processes. nih.gov While direct evidence for 3-Pyridinecarboxylic acid, 6-phosphono- perturbing these pathways is not explicitly detailed, its structural similarity to NAD+ precursors suggests a potential for interaction with the enzymes involved in NAD+ metabolism.
Role in Microbial Metabolism and Environmental Phosphorus Cycling
Characterization of Phosphonate Degradation Pathways in Microorganisms
Phosphonates, containing a highly stable carbon-phosphorus (C-P) bond, are found in various natural and anthropogenic compounds. mdpi.comfrontiersin.org Despite the strength of this bond, many microorganisms have evolved enzymatic pathways to cleave it, allowing them to utilize phosphonates as a phosphorus source, especially in phosphate-limited environments. mdpi.comfrontiersin.org
Several distinct pathways for microbial phosphonate degradation have been identified:
The C-P Lyase Pathway: This is considered a predominant route for the breakdown of a broad range of phosphonates. frontiersin.org It involves a multi-enzyme complex encoded by the phn gene cluster and results in the cleavage of the C-P bond to release phosphate. researchgate.net
Hydrolytic Pathways: For certain phosphonates, such as phosphonoacetate and phosphonopyruvate (B1221233), the presence of a nearby carbonyl group makes the C-P bond susceptible to hydrolytic cleavage. mdpi.comfrontiersin.org Enzymes like phosphonoacetate hydrolase and phosphonopyruvate hydrolase catalyze these reactions. frontiersin.org Aminophosphonates can be activated for hydrolysis by first converting the amino group to a carbonyl. mdpi.com
Oxidative Pathways: Some bacteria utilize oxidative mechanisms to break the C-P bond. nih.gov For example, an oxidative pathway for the catabolism of methylphosphonic acid has been described that does not involve a C-P lyase. nih.gov
Table 2: Major Microbial Phosphonate Degradation Pathways
| Pathway | Key Enzyme(s) | Mechanism | Example Substrates | Reference |
|---|---|---|---|---|
| C-P Lyase | PhnG-M complex | Radical-based C-P bond cleavage | Various phosphonates | frontiersin.orgresearchgate.net |
| Hydrolytic | Phosphonoacetate hydrolase, Phosphonopyruvate hydrolase | Hydrolysis of the C-P bond | Phosphonoacetate, Phosphonopyruvate | mdpi.comfrontiersin.org |
| Oxidative | Non-heme Fe(II) dependent oxygenases | Oxidative C-P bond cleavage | Methylphosphonic acid | nih.govnih.gov |
The genetic basis for these pathways often involves operons or gene clusters that include genes for phosphonate transporters as well as the degradative enzymes. mdpi.comnih.gov The ability to degrade phosphonates provides a significant advantage to microbes in phosphorus-depleted environments like the oceans. mdpi.com
Influence on Microbial Growth and Metabolic Flux in Research Models
The ability of microorganisms to utilize various phosphorus sources significantly impacts their growth and the composition of microbial communities. nih.gov In environments where inorganic phosphate is scarce, the capacity to metabolize alternative phosphorus sources like phosphonates can be a key determinant of microbial survival and proliferation. researchgate.net
Studies have shown that some microorganisms can use phosphonates as their sole source of phosphorus. nih.govresearchgate.net For example, bacteria have been isolated from soil that can utilize glyphosate (B1671968) or methylphosphonic acid for growth. researchgate.net The efficiency of this utilization can be enhanced under phosphorus starvation conditions. researchgate.net In some cases, the utilization of organic phosphorus sources can lead to higher growth rates compared to cultivation with orthophosphate. nih.gov
However, not all phosphonates are readily metabolized. The ability to break the C-P bond often depends on specific enzymatic machinery, such as the C-P lyase pathway, which is not universally present in all microbes. nih.gov Some organophosphorus compounds can even be toxic to certain microorganisms. nih.gov The presence of acidic conditions, which can be generated by microbial metabolism, can also influence microbial growth and inhibit pathogens. nih.gov For instance, phosphoric acid has demonstrated significant antimicrobial activity. nih.gov
The metabolic flux through different pathways can be influenced by the available phosphorus source. The expression of enzymes involved in phosphorus acquisition, such as alkaline phosphatase, can be regulated by the type and availability of phosphorus compounds in the environment. nih.gov Therefore, the presence of phosphonates like 3-Pyridinecarboxylic acid, 6-phosphono- in a microbial environment could select for organisms possessing the necessary degradative pathways, thereby influencing the structure and metabolic activity of the microbial community.
Inability to Generate Article on the Chemical Compound “3-Pyridinecarboxylic acid, 6-phosphono-”
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article on the biochemical and enzymatic investigations of "3-Pyridinecarboxylic acid, 6-phosphono-," as per the requested outline.
The search results yielded information on related but distinct chemical entities, such as other pyridine carboxylic acid isomers, general phosphonic acid derivatives, and inhibitors of enzymes like quinolinate phosphoribosyltransferase, which utilizes a different substrate. However, none of the retrieved sources provided the specific data required to analyze how structural modifications to the "3-Pyridinecarboxylic acid, 6-phosphono-" scaffold impact its biological target engagement.
Therefore, due to the absence of specific and detailed research findings on this particular compound and its derivatives in the public domain, the creation of a scientifically accurate and informative article that adheres to the strict requirements of the provided outline, including the mandatory data tables, is not possible at this time.
Structural Biology and Molecular Recognition of 3 Pyridinecarboxylic Acid, 6 Phosphono
Crystallographic Analysis of 3-Pyridinecarboxylic acid, 6-phosphono- in Macromolecular Complexes
X-ray crystallography is a premier technique for determining the atomic and molecular structure of a crystal, in which a crystalline atom lattice causes a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density map, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.
X-ray Diffraction Studies of Ligand-Protein Interactions
The primary goal of an X-ray diffraction study in this context would be to resolve the crystal structure of 3-Pyridinecarboxylic acid, 6-phosphono- bound to its protein target. This would provide a static, high-resolution snapshot of the binding event, revealing the precise orientation of the ligand within the active site and the specific molecular interactions that stabilize the complex. These interactions typically include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.
While a specific crystal structure for a complex containing 3-Pyridinecarboxylic acid, 6-phosphono- is not publicly available in the Protein Data Bank (PDB), numerous studies on related nicotinic acid derivatives and phosphonate-containing compounds have demonstrated the power of this technique. For instance, studies on nicotinic acid derivatives have elucidated their binding to specific receptors, and research on phosphonate (B1237965) inhibitors has revealed their mechanism of action against various enzymes. These studies serve as a blueprint for potential future crystallographic work on 3-Pyridinecarboxylic acid, 6-phosphono-.
A hypothetical X-ray diffraction experiment would involve co-crystallizing the target protein with an excess of 3-Pyridinecarboxylic acid, 6-phosphono-, or soaking a pre-formed protein crystal in a solution containing the ligand. The resulting crystal would then be exposed to a high-intensity X-ray beam, and the diffraction pattern would be collected and analyzed to generate an electron density map. The final refined structure would detail the bond lengths, bond angles, and torsion angles of the bound ligand, as well as its interactions with the surrounding amino acid residues of the protein.
Table 1: Representative Data from a Hypothetical X-ray Crystallography Experiment
| Parameter | Example Value | Significance |
| PDB ID | N/A | Unique identifier for the deposited structure. |
| Resolution (Å) | 2.0 | A measure of the level of detail in the electron density map. |
| R-work / R-free | 0.18 / 0.22 | Indicators of the quality of the fit between the model and the experimental data. |
| Ligand Occupancy | 0.95 | The fraction of protein molecules in the crystal that have a bound ligand. |
| Key Interacting Residues | Tyr, Arg, Ser | Amino acids in the protein's active site that form direct contacts with the ligand. |
Conformational Analysis of Bound 3-Pyridinecarboxylic acid, 6-phosphono-
The bound conformation is often different from the lowest-energy conformation of the free ligand in solution. The protein environment can induce a specific, and sometimes strained, conformation that is optimal for binding. Analysis of the torsion angles within the molecule provides a quantitative measure of its conformation. For 3-Pyridinecarboxylic acid, 6-phosphono-, the key rotatable bonds would be those connecting the phosphono group to the pyridine (B92270) ring and the carboxylic acid group.
Understanding the bound conformation is crucial for structure-based drug design, as it provides the template for designing new molecules with improved affinity and selectivity.
Solution-State Structural Characterization via Advanced Spectroscopic Techniques
While X-ray crystallography provides a detailed static picture, spectroscopic techniques are invaluable for studying the dynamic nature of ligand-protein interactions in solution, which often more closely resembles the physiological environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Dynamics and Conformational Preferences
NMR spectroscopy is a powerful tool for investigating the structure, dynamics, and binding of molecules in solution. For the study of 3-Pyridinecarboxylic acid, 6-phosphono- interacting with a protein target, several NMR experiments can be employed.
One common approach is to use ligand-observe NMR experiments, where changes in the NMR spectrum of the ligand upon addition of the protein are monitored. Chemical shift perturbation (CSP) mapping, for example, can identify which parts of the ligand are involved in the binding interaction by tracking changes in the chemical shifts of its atoms. Furthermore, saturation transfer difference (STD) NMR can be used to identify which protons of the ligand are in close proximity to the protein, providing a "fingerprint" of the binding epitope.
Alternatively, protein-observe NMR experiments can be performed on an isotopically labeled (e.g., ¹⁵N, ¹³C) protein. Upon addition of the ligand, changes in the protein's NMR spectrum can reveal the location of the binding site on the protein surface.
NMR can also provide information on the kinetics and thermodynamics of binding, as well as insights into the conformational preferences of the ligand in its bound state. While specific NMR studies on 3-Pyridinecarboxylic acid, 6-phosphono- are not readily found in the literature, research on other nicotinic acid derivatives has successfully used these techniques to characterize their interactions with various protein targets.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting in Complex Research Systems
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques can be used to study changes in the vibrational spectrum of 3-Pyridinecarboxylic acid, 6-phosphono- upon binding to a protein. nih.gov
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. Changes in the position and intensity of specific absorption bands, such as the C=O stretch of the carboxylic acid and the P-O stretches of the phosphono group, can indicate their involvement in hydrogen bonding or other interactions within the protein's binding site. nih.gov ATR-FTIR studies on different phosphonic acids have shown that the P-O stretching vibrations in the 900-1200 cm⁻¹ range are particularly sensitive to changes in pH and coordination. nih.gov
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for studying molecules in aqueous solution, as the Raman signal of water is weak. Similar to FT-IR, changes in the Raman spectrum of the ligand upon binding can provide insights into the interaction. For example, studies on phosphonic heterocycles have utilized Raman spectroscopy to understand their structural properties. researchgate.net
Table 2: Expected Vibrational Frequencies for 3-Pyridinecarboxylic acid, 6-phosphono-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | C=O stretch | ~1700-1730 |
| Pyridine Ring | C=C, C=N stretches | ~1400-1600 |
| Phosphono Group | P=O stretch | ~1250-1300 |
| Phosphono Group | P-OH stretch | ~900-1000 |
Molecular Docking and Dynamics Simulations for Ligand-Target Recognition and Binding Mode Prediction
In the absence of experimental structural data, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for predicting and analyzing the binding of 3-Pyridinecarboxylic acid, 6-phosphono- to a protein target. scienceopen.comnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. scienceopen.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a scoring function that estimates the binding affinity. This can provide a plausible model of the ligand-protein complex, highlighting key interactions that could be tested experimentally. nih.gov Studies on novel nicotinic acid derivatives have successfully employed molecular docking to predict their binding modes. nih.govmdpi.com
Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein interaction. rsc.org Starting from a docked pose or a hypothetical model, an MD simulation calculates the trajectory of atoms and molecules over time by integrating Newton's laws of motion. rsc.org This allows for the study of the conformational changes in both the ligand and the protein upon binding, the stability of the complex, and the role of solvent molecules in the interaction. MD simulations of other phosphonic acids have been used to understand their self-organization and interaction with surfaces. rsc.org
Table 3: Key Parameters in Molecular Docking and Dynamics Simulations
| Simulation Type | Key Parameter | Description |
| Molecular Docking | Docking Score (e.g., kcal/mol) | An estimation of the binding free energy of the ligand-protein complex. |
| Molecular Docking | RMSD (Å) | Root-mean-square deviation between the docked pose and a reference structure (if available). |
| Molecular Dynamics | Simulation Time (ns) | The duration of the simulation, which should be long enough to observe relevant biological events. |
| Molecular Dynamics | Potential Energy | A measure of the stability of the system over the course of the simulation. |
| Molecular Dynamics | RMSF (Å) | Root-mean-square fluctuation of individual atoms, indicating their flexibility. |
By combining these computational approaches with experimental data, a comprehensive understanding of the structural basis for the molecular recognition of 3-Pyridinecarboxylic acid, 6-phosphono- can be achieved.
Theoretical and Computational Chemistry of 3 Pyridinecarboxylic Acid, 6 Phosphono
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distribution, and reactivity.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Intermediates
Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of chemical reactions involving complex organic molecules like 3-Pyridinecarboxylic acid, 6-phosphono-. By modeling the electron density, DFT can accurately predict the geometries of reactants, transition states, and products, along with their corresponding energies.
While direct DFT studies on the reaction mechanisms of 3-Pyridinecarboxylic acid, 6-phosphono- are not extensively documented in publicly available literature, the methodology has been widely applied to related phosphonic acids and pyridine (B92270) derivatives. For instance, DFT calculations are instrumental in elucidating the mechanisms of phosphonate (B1237965) synthesis and their roles in catalysis. A common application is the study of the dealkylation of phosphonate esters, often involving silylated intermediates, where DFT can map out the entire reaction pathway. beilstein-journals.org The general mechanism involves nucleophilic attack, formation of an intermediate, and subsequent rearrangement or cleavage, with DFT providing the energetic barriers for each step.
In the context of 3-Pyridinecarboxylic acid, 6-phosphono-, DFT could be employed to study:
Phosphorylation and dephosphorylation reactions: Investigating the transition states and intermediates involved in the addition or removal of the phosphono group.
Coordination chemistry: Modeling the interaction of the phosphono and carboxyl groups with metal ions, which is crucial for understanding its potential as a chelating agent or in catalysis. Studies on zinc-mediated phosphodiester cleavage, for example, have used DFT to reveal a general base catalysis mechanism and the importance of hydrogen bonding in stabilizing key intermediates. nih.gov
Acid-base chemistry: Calculating the pKa values of the carboxylic acid and phosphonic acid groups to understand their ionization states at different pH levels.
A hypothetical reaction coordinate diagram for a generic reaction involving a phosphonic acid, as would be determined by DFT calculations, is presented below.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |
| 0% | Reactants | 0.0 | P-O: 1.58, C-O: 1.35 |
| 50% | Transition State | +15.7 | P-O (breaking): 1.89, C-Nu (forming): 2.10 |
| 100% | Products | -5.2 | C-Nu: 1.45 |
Note: This table is illustrative and represents typical data obtained from DFT studies of reaction mechanisms.
Prediction of Spectroscopic Properties in Research Contexts
Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. DFT and other quantum chemical methods can calculate parameters that correlate with experimental spectra.
For a molecule like 3-Pyridinecarboxylic acid, 6-phosphono-, computational prediction of the following spectra would be highly valuable:
Infrared (IR) and Raman Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. For example, DFT calculations on isonicotinic acid N-oxide, a related pyridine derivative, have been used to assign fundamental vibrations based on the total energy distribution (TED) of the vibrational modes. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ³¹P nuclei. This is particularly useful for complex molecules where spectral interpretation can be challenging.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides insight into the molecule's chromophores and electronic structure.
The table below shows a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in a molecule similar to 3-Pyridinecarboxylic acid, 6-phosphono-.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(O-H) | 3450 | 3465 | Carboxylic acid O-H stretch |
| ν(C=O) | 1720 | 1715 | Carboxylic acid C=O stretch |
| ν(P=O) | 1250 | 1245 | Phosphonyl P=O stretch |
| ν(P-O) | 1050 | 1040 | P-O stretch |
| Ring vibrations | 1600, 1580 | 1605, 1585 | Pyridine ring C=C/C=N stretch |
Note: This table is illustrative. The calculated frequencies are typically scaled to better match experimental values.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations are excellent for studying static properties and single reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For 3-Pyridinecarboxylic acid, 6-phosphono-, MD simulations would be crucial for understanding:
Conformational Analysis: The molecule has several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore the different accessible conformations and determine their relative populations. This is important as the biological activity or material properties of a molecule can be highly dependent on its 3D shape.
Interactions with Biomolecules or Surfaces: If 3-Pyridinecarboxylic acid, 6-phosphono- is being studied as a potential drug or for material applications, MD simulations can model its interaction with a protein binding site or a material surface. This can reveal the key interactions that stabilize the complex and provide insights into the binding affinity.
In Silico Design and Virtual Screening of Novel 3-Pyridinecarboxylic acid, 6-phosphono- Analogs
The insights gained from quantum chemical calculations and MD simulations can be used to design novel analogs of 3-Pyridinecarboxylic acid, 6-phosphono- with improved properties. This process, known as in silico design or rational drug design, is a cornerstone of modern medicinal chemistry and materials science.
The process typically involves:
Lead Identification: Identifying a "hit" or "lead" compound, which in this case would be 3-Pyridinecarboxylic acid, 6-phosphono-.
Structure-Activity Relationship (SAR) Studies: Using computational models to understand which parts of the molecule are essential for its activity (the pharmacophore) and which parts can be modified.
Virtual Screening: Creating a virtual library of analogs by making modifications to the lead compound. These analogs are then computationally screened for desired properties (e.g., higher binding affinity, better solubility, lower toxicity). Docking simulations are a common tool for virtual screening, where large libraries of compounds are docked into a protein's active site to predict their binding mode and affinity. mdpi.com
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs. This helps to prioritize compounds with favorable drug-like properties for synthesis and experimental testing. mdpi.com
For example, if 3-Pyridinecarboxylic acid, 6-phosphono- were found to be an inhibitor of a particular enzyme, analogs could be designed by modifying the pyridine ring substituents or the length of the phosphonic acid group to improve its interaction with the enzyme's active site.
| Analog ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted logP |
| Lead | 3-Pyridinecarboxylic acid, 6-phosphono- | -7.5 | 1.2 |
| Analog-01 | 2-fluoro-3-Pyridinecarboxylic acid, 6-phosphono- | -8.2 | 1.5 |
| Analog-02 | 3-Pyridinecarboxylic acid, 6-(methylphosphono)- | -7.1 | 1.8 |
| Analog-03 | 5-amino-3-Pyridinecarboxylic acid, 6-phosphono- | -8.5 | 0.8 |
Note: This table presents hypothetical data from an in silico analog design study.
Analytical Methodologies for Research on 3 Pyridinecarboxylic Acid, 6 Phosphono
Chromatographic Separation and Detection Techniques in Research Matrices
Chromatographic methods are fundamental to the separation and quantification of 3-Pyridinecarboxylic acid, 6-phosphono- from complex mixtures. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte and its derivatives.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands as a principal technique for the analysis of polar, non-volatile compounds like 3-Pyridinecarboxylic acid, 6-phosphono-. This approach is particularly powerful for analyzing aqueous samples and biological matrices with minimal sample preparation.
Due to the polar nature of the phosphonic acid and carboxylic acid groups, reversed-phase chromatography may offer limited retention. Therefore, hydrophilic interaction liquid chromatography (HILIC) is often a more suitable separation mode. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which effectively retains and separates highly polar analytes.
A validated HPLC-MS/MS method for a structurally similar compound, 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid, provides a strong basis for a method for 3-Pyridinecarboxylic acid, 6-phosphono-. nih.govresearchgate.net The separation can be achieved using a column with a polar stationary phase, such as one based on an amide or glycan chemistry. nih.govresearchgate.net Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid to improve peak shape) and an organic component (e.g., acetonitrile) is typically employed. nih.govresearchgate.net
Mass spectrometric detection, particularly with a tandem mass spectrometer (MS/MS), offers exceptional sensitivity and selectivity. Electrospray ionization (ESI) in negative ion mode is generally preferred for phosphonated and carboxylated compounds, as it readily deprotonates these acidic groups, forming [M-H]⁻ ions. Multiple Reaction Monitoring (MRM) can be used for targeted quantification, where specific precursor-to-product ion transitions are monitored, significantly reducing background noise and enhancing specificity.
Interactive Data Table: Illustrative HPLC-MS/MS Parameters for the Analysis of a Phosphonated Pyridine (B92270) Carboxylic Acid Derivative
| Parameter | Value |
| Chromatography | |
| Column | X-Bridge Glycan BEH Amide (100 x 2.1 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water:Acetonitrile (95:5, v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile:Water (95:5, v/v) |
| Gradient | 0-2 min, 40% B; 2-4 min, 40-0% B; 4-6 min, 0-40% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 20 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transition | Analyte-specific precursor ion > product ion |
| Internal Standard | A suitable stable isotope-labeled analog or a structurally similar compound |
| Linearity Range | 0.25 - 10 µmol/L |
| Limit of Quantification | 0.25 µmol/L |
Gas Chromatography (GC) Approaches for Volatile Derivatives in Research Samples
Gas Chromatography (GC) is a high-resolution separation technique, but its application to polar and non-volatile compounds like 3-Pyridinecarboxylic acid, 6-phosphono- is contingent on a derivatization step to increase volatility and thermal stability. researchgate.netmdpi.com Direct analysis by GC is not feasible due to the low volatility of the phosphonic and carboxylic acid groups. researchgate.net
A common derivatization strategy for phosphonic acids is esterification. mdpi.com Reagents such as pentafluorobenzyl bromide (PFBBr) can be used to form PFB esters of the phosphonic acid moiety. mdpi.comresearchgate.net For the carboxylic acid group, esterification can be achieved using reagents like diazomethane or by acidic catalysis with an alcohol. Another comprehensive approach is silylation, which targets both the phosphonic and carboxylic acid groups simultaneously. Reagents like N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be employed to create tert-butyldimethylsilyl (TBDMS) derivatives, which are volatile and exhibit good chromatographic properties. nih.gov
Once derivatized, the compound can be analyzed by GC coupled with a mass spectrometer (GC-MS). The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. Electron ionization (EI) is a common ionization technique in GC-MS, which generates a characteristic fragmentation pattern that can be used for structural elucidation and library matching. For enhanced sensitivity, negative chemical ionization (NCI) can be used, particularly for the electronegative PFB derivatives. researchgate.net
Interactive Data Table: Potential GC-MS Parameters for the Analysis of Derivatized 3-Pyridinecarboxylic acid, 6-phosphono-
| Parameter | Value |
| Derivatization | |
| Reagent | N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or Pentafluorobenzyl bromide (PFBBr) |
| Reaction Conditions | Optimized for temperature and time to ensure complete derivatization |
| Gas Chromatography | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Optimized for separation of the derivatized analyte from matrix components |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Detection | Full scan for identification or Selected Ion Monitoring (SIM) for quantification |
| Limit of Detection | Dependent on derivatization efficiency and ionization mode, potentially in the low pg range |
Spectroscopic Quantification in Complex Biochemical and Chemical Systems
Spectroscopic methods provide valuable tools for the quantification and characterization of 3-Pyridinecarboxylic acid, 6-phosphono-, particularly for in-solution measurements and for complementing chromatographic analyses.
Advanced Mass Spectrometry for Metabolomic and Proteomic Studies involving Phosphonated Pyridines
Advanced high-resolution mass spectrometry (HRMS) techniques, such as those utilizing Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, are indispensable for metabolomic and proteomic studies involving 3-Pyridinecarboxylic acid, 6-phosphono- and other phosphonated pyridines. nih.govthermofisher.com These technologies offer high mass accuracy (typically <5 ppm), which allows for the confident determination of elemental compositions and the differentiation of isobaric interferences. nih.govthermofisher.com
In metabolomics, untargeted profiling using LC-HRMS can be employed to identify and quantify a wide range of metabolites, including phosphonated pyridines, in biological samples. researchgate.net This approach is crucial for understanding the metabolic pathways in which these compounds may be involved and for identifying potential biomarkers. nih.gov The high resolution of these instruments enables the separation of signals from complex biological matrices and the identification of unknown metabolites through database searching and fragmentation analysis. georgetown.edu
Furthermore, mass spectrometry imaging (MSI) is an emerging technique that can visualize the spatial distribution of metabolites, including phosphonated compounds, within tissue sections. This can provide valuable insights into the localization and biological roles of these molecules in situ.
Emerging Research Directions and Future Perspectives for 3 Pyridinecarboxylic Acid, 6 Phosphono
Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability
The synthesis of functionalized pyridine (B92270) rings is a cornerstone of medicinal chemistry. acs.org Traditional methods, however, often suffer from limitations such as harsh reaction conditions, the use of hazardous reagents, and poor atom economy—a measure of how many reactant atoms end up in the final product. researchgate.net Modern synthetic chemistry is increasingly focused on developing greener and more efficient routes.
Recent advancements in catalysis offer promising avenues for the synthesis of 3-Pyridinecarboxylic acid, 6-phosphono- and its derivatives. For instance, metal-free phosphination reactions of pyridines have been explored through theoretical studies, which could provide a more sustainable alternative to traditional metal-catalyzed cross-coupling reactions. nih.gov Furthermore, the development of atom-economical routes to substituted pyridines using earth-abundant metal catalysts, such as scandium, is gaining traction. illinois.edulookchem.com These methods often involve the direct functionalization of the pyridine ring, minimizing waste and improving efficiency. acs.org
A hypothetical, yet plausible, sustainable synthetic strategy for 3-Pyridinecarboxylic acid, 6-phosphono- could involve a multi-component reaction. Such a reaction might start from a readily available pyridine-N-oxide, which is activated to allow for the nucleophilic addition of a phosphonate-containing fragment. nih.gov Subsequent transformations under mild conditions could then install the carboxylic acid group, potentially through a decarboxylation strategy. nih.gov The general methods for preparing phosphonic acids from dialkyl phosphonates, such as hydrolysis with hydrochloric acid or the McKenna procedure using bromotrimethylsilane (B50905), offer established protocols for the final step. nih.gov
Table 1: Potential Atom-Economical Synthetic Approaches
| Synthetic Approach | Key Features | Potential Advantages for 3-Pyridinecarboxylic acid, 6-phosphono- Synthesis |
| Metal-Free Phosphination | Avoids the use of heavy metal catalysts. | Reduced environmental impact and potential for simplified purification. |
| Earth-Abundant Metal Catalysis | Utilizes catalysts based on elements like scandium or lanthanides. illinois.edulookchem.com | Lower cost and greater sustainability compared to precious metal catalysts. |
| Multi-Component Reactions | Combines several starting materials in a single step to build molecular complexity. nih.gov | Increased efficiency and reduced number of synthetic steps. |
| C-H Functionalization | Directly introduces functional groups onto the pyridine ring without pre-functionalization. acs.org | High atom economy and streamlined synthetic routes. |
Exploration of Unconventional Biological Targets and Pathways beyond Known Nicotinic Acid Metabolism
Nicotinic acid, or niacin, is a well-known vitamin that plays a crucial role in cellular metabolism, primarily through its conversion to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.gov NAD is a vital coenzyme in redox reactions throughout the cell. nih.gov While the pyridinecarboxylic acid moiety of 3-Pyridinecarboxylic acid, 6-phosphono- suggests a potential interaction with pathways related to nicotinic acid, the presence of the phosphonate (B1237965) group opens the door to unconventional biological activities.
Phosphonates are stable mimics of phosphate (B84403) esters and can act as inhibitors of enzymes that process phosphate-containing substrates, such as phosphatases and kinases. frontiersin.orgnih.gov Therefore, 3-Pyridinecarboxylic acid, 6-phosphono- could potentially target a host of enzymes that are not part of the classical nicotinic acid metabolic pathway. For example, it might inhibit specific phosphatases involved in cellular signaling cascades or act as an antagonist at ATP-binding sites of certain kinases.
Furthermore, the structural similarity of nicotinic acid to other signaling molecules suggests that its derivatives could have unexpected biological roles. Nicotinic acetylcholine (B1216132) receptors (nAChRs), for instance, are a diverse family of ligand-gated ion channels with various functions in the central and peripheral nervous systems. nih.govnih.gov While acetylcholine is the endogenous ligand, various other small molecules can modulate nAChR activity. researchgate.net It is conceivable that 3-Pyridinecarboxylic acid, 6-phosphono-, with its unique electronic and steric properties, could interact with novel or less-characterized nAChR subtypes or even other receptors in an unforeseen manner.
The exploration of such unconventional targets could be guided by high-throughput screening of the compound against diverse panels of enzymes and receptors. Identifying unexpected "hits" from these screens would pave the way for detailed mechanistic studies to elucidate novel biological pathways influenced by this hybrid molecule.
Integration of Computational and Experimental Approaches for Rational Design and Discovery
The rational design of bioactive molecules has been revolutionized by the integration of computational and experimental techniques. nih.gov This synergistic approach allows for the prediction of molecular interactions and the prioritization of synthetic targets, thereby accelerating the discovery process. For a molecule like 3-Pyridinecarboxylic acid, 6-phosphono-, this strategy holds immense promise for uncovering its therapeutic potential.
Computational docking studies can be employed to model the binding of 3-Pyridinecarboxylic acid, 6-phosphono- to the active sites of various enzymes. rsc.org For instance, based on the known structures of enzymes that bind nicotinic acid or other pyridine derivatives, computational models can predict the binding affinity and orientation of our target molecule. nih.govnih.gov Similarly, its potential as a phosphonate-based inhibitor can be assessed by docking it into the active sites of phosphatases or kinases. nih.govresearchgate.net These in silico predictions can then guide the selection of enzymes for experimental validation.
Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule within a biological target, helping to understand the stability of the predicted binding modes. nih.gov The results from these computational studies can inform the design of new analogs with improved potency and selectivity. For example, if a computational model suggests that a specific functional group on the pyridine ring could enhance binding to a target, synthetic chemists can then focus their efforts on creating that specific derivative.
Table 2: Integrated Workflow for Rational Discovery
| Step | Computational Approach | Experimental Approach |
| 1. Target Identification | Database mining for enzymes with binding sites compatible with pyridine and phosphonate moieties. | High-throughput screening against enzyme panels. |
| 2. Binding Mode Prediction | Molecular docking of 3-Pyridinecarboxylic acid, 6-phosphono- into the active sites of identified targets. rsc.org | X-ray crystallography or NMR spectroscopy of the compound in complex with the target protein. |
| 3. Lead Optimization | In silico design of analogs with predicted enhanced binding affinity or selectivity. | Synthesis of prioritized analogs and in vitro activity assays. |
| 4. Mechanistic Studies | Molecular dynamics simulations to understand the dynamic interactions and conformational changes. | Enzyme kinetics and biophysical binding assays to validate the mechanism of action. |
Advanced Chemical Biology Probes and Tools Derived from 3-Pyridinecarboxylic acid, 6-phosphono-
Chemical biology relies on the use of small molecules to study and manipulate biological systems. A well-designed chemical probe can be a powerful tool for visualizing cellular processes, identifying protein-protein interactions, and elucidating the function of specific enzymes. nih.gov Given its unique chemical structure, 3-Pyridinecarboxylic acid, 6-phosphono- could serve as a scaffold for the development of a new class of chemical biology probes.
To function as a probe, the core molecule would need to be modified to include a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, and potentially a reactive group for covalent labeling of its biological target. nih.gov For example, a fluorescently labeled version of 3-Pyridinecarboxylic acid, 6-phosphono- could be synthesized to visualize its subcellular localization and track its interactions with target proteins in living cells. The phosphonate group itself can be a key feature for targeting specific cellular compartments or enzymes. nih.gov
Furthermore, the development of photo-affinity probes derived from this scaffold could enable the identification of its direct binding partners in a complex cellular environment. This would involve incorporating a photo-activatable group that, upon irradiation with light, forms a covalent bond with the target protein, allowing for its subsequent isolation and identification by mass spectrometry.
The design and synthesis of such probes would provide invaluable tools for the broader scientific community to investigate the biological roles of this and related molecules, potentially uncovering new therapeutic targets and deepening our understanding of cellular metabolism and signaling.
Q & A
Q. What safety protocols are critical when handling 3-pyridinecarboxylic acid, 6-phosphono-?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Neutralize spills with sodium bicarbonate. Monitor air quality for phosphine gas during high-temperature reactions. Emergency protocols should include eye irrigation (15 mins) and immediate medical consultation for ingestion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
